Cinamiodyl

Description

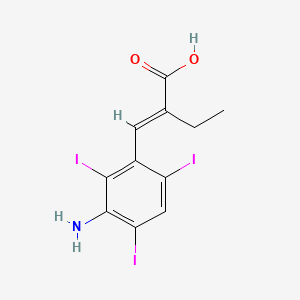

Cinamiodyl (CAS: 1215-70-9), chemically designated as 3-Amino-α-ethyl-2,4,6-triiodocinnamic acid, is a triiodinated cinnamic acid derivative. It is structurally related to iopanoic acid (dehydro-iopanoic acid), a compound historically used as an oral cholecystographic agent for gallbladder imaging . This compound’s molecular formula is C₁₁H₁₀I₃NO₂, characterized by a cinnamic acid backbone substituted with three iodine atoms and an ethyl-amino group. This structure enhances its radiopacity, making it a candidate for diagnostic imaging applications. However, unlike iopanoic acid, this compound’s dehydro configuration may influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, including solubility, metabolic stability, and tissue specificity .

Properties

CAS No. |

1215-70-9 |

|---|---|

Molecular Formula |

C11H10I3NO2 |

Molecular Weight |

568.92 g/mol |

IUPAC Name |

(2E)-2-[(3-amino-2,4,6-triiodophenyl)methylidene]butanoic acid |

InChI |

InChI=1S/C11H10I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h3-4H,2,15H2,1H3,(H,16,17)/b5-3+ |

InChI Key |

WRRIFEUVZSLRCF-HWKANZROSA-N |

SMILES |

CCC(=CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Isomeric SMILES |

CC/C(=C\C1=C(C(=C(C=C1I)I)N)I)/C(=O)O |

Canonical SMILES |

CCC(=CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cinamiodyl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

| Property | Cinamiodyl | Iopanoic Acid |

|---|---|---|

| CAS Number | 1215-70-9 | 96-83-3 |

| Molecular Formula | C₁₁H₁₀I₃NO₂ | C₁₁H₁₂I₃NO₂ |

| Key Substituents | 3-Amino, α-ethyl, 2,4,6-triiodo | 3-Butanamido, 2,4,6-triiodo |

| Radiopacity | High (triiodinated backbone) | High (triiodinated backbone) |

| Solubility | Moderate in aqueous media | Low (requires bile acid conjugation) |

Key Differences :

- Amino vs.

- Metabolic Stability: Iopanoic acid undergoes hepatic glucuronidation for biliary excretion, while this compound’s dehydro structure may reduce metabolic degradation, favoring urinary elimination .

Pharmacological Implications

- Diagnostic Utility: Iopanoic acid’s low solubility necessitates bile acid conjugation for gallbladder visualization, whereas this compound’s moderate solubility may allow broader imaging applications without requiring hepatic processing .

- Toxicity Profile: Both compounds share iodine-related risks (e.g., hypersensitivity, nephrotoxicity), but this compound’s amino group may reduce iodine release rates, mitigating thyroid dysfunction risks .

Comparison with Functionally Similar Compounds: Diatrizoate

Functional and Clinical Profiles

Diatrizoate (CAS: 117-96-4), a triiodinated benzoic acid derivative, is a widely used intravenous contrast agent.

| Property | This compound | Diatrizoate |

|---|---|---|

| Primary Use | Experimental imaging agent | IV contrast for angiography/urography |

| Administration Route | Oral (hypothetical) | Intravenous |

| Bioavailability | Limited (oral absorption challenges) | High (direct vascular delivery) |

| Adverse Effects | Iodine toxicity, gastrointestinal upset | Anaphylaxis, contrast-induced nephropathy |

Key Differences :

- Administration and Bioavailability: Diatrizoate’s intravenous route ensures immediate systemic distribution, while this compound’s oral administration faces absorption barriers, limiting its clinical adoption .

- Mechanism of Action : Diatrizoate relies on high vascular iodine concentration for imaging, whereas this compound targets biliary or urinary pathways due to structural modifications .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetics

| Parameter | This compound | Iopanoic Acid | Diatrizoate |

|---|---|---|---|

| Absorption | Moderate (oral) | Low (requires bile acids) | Immediate (IV) |

| Half-life (t₁/₂) | ~6–8 hours | ~12–15 hours | ~2 hours |

| Excretion Route | Renal (60%), Fecal (40%) | Biliary (85%) | Renal (95%) |

Insights :

- This compound’s shorter half-life compared to iopanoic acid suggests faster clearance, reducing cumulative toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.